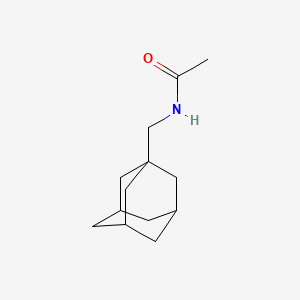

N-(1-adamantylmethyl)acetamide

Description

Contextual Significance of Adamantane (B196018) Derivatives in Contemporary Chemical Research

Adamantane and its derivatives are rigid, cage-like hydrocarbon molecules that have garnered significant interest in medicinal chemistry and materials science. The unique tricyclic structure of adamantane imparts a combination of high thermal stability, lipophilicity, and a three-dimensional globular shape. These characteristics can improve the pharmacokinetic properties of drug candidates, such as enhancing their absorption and distribution.

The adamantane moiety is a key component in several approved drugs. For instance, N-(1-adamantyl)acetamide is a precursor in the synthesis of 1-aminoadamantane (amantadine), a compound with known therapeutic uses. oup.com The structural framework of N-(1-adamantyl)acetamide is also a feature in various classes of drug molecules. google.com The incorporation of the adamantane cage can lead to novel pharmacological profiles, and research continues to explore its potential in developing new therapeutic agents. Derivatives are also investigated for their use as intermediates in the synthesis of other scarce adamantane compounds. oup.comgoogle.com

General Overview of N-Substituted Amides in Organic Synthesis

N-substituted amides are a crucial class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom, which is further bonded to an alkyl or aryl group. They are prevalent in nature, forming the backbone of proteins and peptides, and are central to numerous pharmaceuticals and industrial chemicals.

In organic synthesis, N-substituted amides are valuable intermediates. A prominent method for their synthesis is the Ritter reaction, which involves the reaction of a nitrile with a carbocation source, such as an alcohol or alkene, in the presence of a strong acid. wikipedia.org This reaction directly forms an N-alkyl amide. wikipedia.org Another common synthetic route is the acylation of amines, where an amine reacts with an acylating agent like an acyl chloride or an anhydride (B1165640) to form the amide bond. mdpi.com The stability of the amide bond, coupled with its versatile reactivity under specific conditions, makes N-substituted amides reliable building blocks in the construction of more complex molecules. ontosight.ai

Structural Features and Chemical Relevance of the N-(1-adamantylmethyl)acetamide Moiety

This compound is a specific adamantane derivative where an acetamide (B32628) group is linked to the adamantane cage via a methylene (B1212753) (-CH2-) bridge. This seemingly small structural difference—the presence of the methylene linker—distinguishes it from its close relative, N-(1-adamantyl)acetamide, and has significant implications for its synthesis and chemical behavior.

The primary chemical relevance of this compound is its formation through the Ritter reaction of 1-hydroxymethyladamantane with acetonitrile (B52724) in the presence of concentrated sulfuric acid. oup.comoup.com Research has shown that this reaction yields two main products: this compound and its isomer, N-3-homoadamantyl acetamide. oup.comoup.com The relative yields of these two amides are highly dependent on reaction conditions such as temperature and time, indicating a facile rearrangement between the respective nitrilium cation intermediates. oup.com This reactivity highlights the compound's role in studies of carbocation rearrangements within caged systems.

Below are the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | N-(adamantan-1-ylmethyl)acetamide |

| Molecular Formula | C13H21NO |

| Molecular Weight | 207.32 g/mol |

| General Appearance | Crystalline solid |

Note: Data is derived from theoretical calculations and information present in synthesis literature.

The this compound moiety also serves as a foundational structure for creating more complex derivatives. For example, it is the parent structure for compounds like N-(1-adamantylmethyl)-2-chloroacetamide and other elaborate molecules investigated in chemical research. sinfoochem.comguidechem.com

Structure

3D Structure

Properties

IUPAC Name |

N-(1-adamantylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-9(15)14-8-13-5-10-2-11(6-13)4-12(3-10)7-13/h10-12H,2-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVDVQCEHOZULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1 Adamantylmethyl Acetamide and Its Analogues

Direct Amidation and Related Bond-Forming Reactions

Direct methods for constructing the amide bond are fundamental to the synthesis of these compounds. These approaches often involve the generation of a reactive adamantane-based intermediate that is subsequently trapped by a nitrogen-containing nucleophile.

The Ritter reaction is a cornerstone for the synthesis of N-substituted amides, particularly those with tertiary alkyl groups like adamantyl. wikipedia.org The reaction involves the generation of a stable carbocation from a suitable precursor in the presence of a strong acid, which is then trapped by a nitrile. wikipedia.orgorganic-chemistry.org The resulting nitrilium ion is hydrolyzed during aqueous workup to yield the final amide. organic-chemistry.org

A variety of adamantane (B196018) derivatives can serve as carbocation precursors. These include adamantane itself, 1-adamantanol (B105290), adamantyl halides, and adamantyl ethers. google.com The stability of the bridgehead adamantyl cation makes these substrates ideal for the Ritter reaction. For instance, the reaction of 1-adamantanol with acetonitrile (B52724) in the presence of trifluoroacetic acid produces N-adamantylacetamide in high yield. google.com Similarly, 1-chloroadamantane (B1585529) reacts with acetonitrile using sulfuric acid as a catalyst. google.com

The reaction of 1-hydroxymethyladamantane with acetonitrile in concentrated sulfuric acid has been shown to yield both N-1-adamantylmethyl acetamide (B32628) and the rearranged product, N-3-homoadamantyl acetamide, highlighting the potential for carbocation rearrangements under the reaction conditions. oup.com Oxidative versions of the Ritter reaction have also been developed, allowing for the direct use of adamantane hydrocarbon as a starting material in the presence of an oxidizing agent. chinesechemsoc.orgrsc.org

The versatility of the Ritter reaction allows for the synthesis of a wide range of N-adamantyl amides by varying the nitrile component. researchgate.net

Table 1: Examples of Ritter Reactions for Adamantyl Amide Synthesis Data is illustrative and compiled from various sources.

| Adamantane Substrate | Nitrile | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Adamantan-1-ol | Acetonitrile | CF₃COOH | N-(1-adamantyl)acetamide | 85% | google.com |

| 1-Chloroadamantane | Acetonitrile | H₂SO₄, CH₂Cl₂ | N-(1-adamantyl)acetamide | High | google.com |

| Adamantyl halides (AdX) | Acetonitrile | NO₂BF₄ | N-(1-adamantyl)acetamide | Good | google.com |

| Adamantane | Acetonitrile | Mo(CO)₆, CBrCl₃, H₂O, 130-140°C | N-(1-adamantyl)acetamide | Good | google.com |

Multi-step sequences involving the initial functionalization of the adamantane core via nitroxylation provide another route to adamantyl amides. These methods typically involve the introduction of a nitrogen-based functional group, such as a nitro or nitroxy group, which is then converted to the target amide.

The direct nitroxylation of adamantane at the bridgehead position can be achieved using reagents like fuming nitric acid or a mixture of nitric acid and acetic anhydride (B1165640). researchgate.net This process yields 1-nitroxyadamantane, a versatile intermediate that can be used to synthesize other functionalized adamantanes, including amines. researchgate.netresearchgate.net Similarly, ozone-mediated nitration with nitrogen dioxide allows for the selective formation of 1-nitro-adamantane. rsc.org

Once the nitrogen functionality is installed, it can be elaborated into an acetamide. For example, the nitro group can be reduced to a primary amine (e.g., 1-aminoadamantane), which is then acylated to form the amide. A one-pot procedure has been developed where adamantane is treated with nitric acid in acetic acid, followed by the addition of urea (B33335) and heating, to directly produce cage amines. researchgate.net

Furthermore, existing acetamido-adamantane derivatives can undergo further nitroxylation. Research has shown that 1-acetamidoadamantane (B21340) reacts with a nitric acid-acetic anhydride system to yield 3-acetamidoadamantan-1-yl nitrate, demonstrating the compatibility of the amide group with these reaction conditions. researchgate.net This highlights a pathway for synthesizing poly-functionalized adamantane structures.

The direct acylation of adamantylamines is a straightforward and highly efficient method for the synthesis of N-(1-adamantylmethyl)acetamide and its analogues. This reaction falls under the category of nucleophilic acyl substitution, where the nitrogen atom of the adamantylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a carboxylic acid derivative. youtube.com

The most common and reactive acylating agents for this purpose are acid chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride). researchgate.net The reaction between an amine and an anhydride is effective, with the carboxylate ion (acetate in this case) serving as a good leaving group. youtube.com

When using acetyl chloride, the reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid that is generated as a byproduct, driving the reaction to completion. researchgate.net The synthesis of this compound would thus involve the reaction of 1-adamantylmethanamine with either acetic anhydride or acetyl chloride.

Table 2: Common Acylating Agents for Adamantylamine Acylation

| Acylating Agent | General Reaction | Key Features |

|---|---|---|

| Acetic Anhydride | R-NH₂ + (CH₃CO)₂O → R-NHCOCH₃ + CH₃COOH | Good reactivity; acetic acid byproduct. youtube.com |

Advanced Functionalization and Derivatization Strategies

Beyond direct amide formation, more advanced strategies are employed to construct the amide bond or to use adamantyl amides as building blocks for more complex molecules.

Nucleophilic substitution provides an alternative pathway for constructing the adamantyl-amide linkage. In one approach, an amide or its corresponding anion can act as a nucleophile, displacing a leaving group from an adamantane substrate. For instance, N-(1-adamantyl)acetamide can be synthesized by reacting 1-chloroadamantane or 1-bromoadamantane (B121549) directly with acetamide at elevated temperatures (170–220 °C). google.com

This transformation can proceed through a mechanism with Sₙ1 characteristics, where the initial step is the departure of the halide to form the highly stable tertiary adamantyl carbocation. This electrophilic intermediate is then rapidly captured by the nitrogen atom of the acetamide nucleophile. libretexts.org

Conversely, an adamantyl-containing nucleophile can react with an electrophile. The reaction of 1-(chloromethyl)adamantane (B1363880) with the anion of acetamide represents another potential route, following a more traditional Sₙ2 or Sₙ1 pathway depending on the exact conditions. The reactivity of adamantyl halides in such substitutions is well-established; for example, 1-bromomethyladamantane readily reacts with sodium azide (B81097) to form 1-(azidomethyl)adamantane, a precursor for other functional groups via "click chemistry" or reduction.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds and have been applied to the synthesis of complex adamantane derivatives. nih.gov These methods are particularly useful for creating derivatives containing aromatic heterocycles like pyrroles and pyrazoles.

The general strategy involves coupling an adamantyl-containing amine with a halo-substituted heterocycle (or vice-versa) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com Research has demonstrated the successful Pd-catalyzed amination of dichloroquinolines with various adamantane-containing amines, where the choice of ligand (e.g., BINAP or DavePhos) was critical for achieving good yields, especially with sterically hindered amines. nih.gov

In the context of pyrrole (B145914) synthesis, a general method involves the palladium-catalyzed coupling of (pyrrolyl)zinc chloride with aryl halides. researchgate.net A complementary approach would be the coupling of a halo-pyrrole with an adamantyl amine like 1-adamantylmethanamine. These reactions enable the synthesis of N-adamantyl and N-(adamantylmethyl) substituted heterocycles, which are scaffolds of interest in medicinal chemistry. The catalytic cycle for these transformations typically involves oxidative addition of the halide to a Pd(0) species, coordination and deprotonation of the amine, and reductive elimination of the final product. youtube.com

Table 3: Components of a Typical Palladium-Catalyzed Amination Reaction

| Component | Role | Examples | Reference |

|---|---|---|---|

| Palladium Source | Catalyst | Pd(dba)₂, Pd(OAc)₂ | nih.gov |

| Phosphine Ligand | Stabilizes catalyst, promotes reaction | BINAP, DavePhos, Xantphos | nih.govresearchgate.netnih.gov |

| Base | Deprotonates the amine | Sodium tert-butoxide, K₂CO₃ | researchgate.netnih.gov |

Condensation Approaches in N-Adamantyl Acetamide Synthesis

The synthesis of N-(1-adamantyl)acetamide can be achieved through various condensation reactions. One established method involves the reaction of adamantane derivatives with acetonitrile. For instance, adamantyl halides (AdX, where X can be Cl, Br, I, or F) and adamantyl methyl ether can react with acetonitrile in the presence of nitronium tetrafluoroborate (B81430) (NO₂BF₄). This reaction is typically conducted in a stream of nitrogen gas over 1 to 1.5 hours at approximately 20°C, followed by treatment with water to yield N-(1-adamantyl)acetamide. google.com The reaction is noted to be exothermic. google.com

Another approach utilizes adamantane itself as the starting material. By reacting adamantane with acetonitrile in bromotrichloromethane (B165885) in the presence of water and molybdenum hexacarbonyl (Mo(CO)₆) at 130-140°C for 2-3 hours, N-(1-adamantyl)acetamide can be synthesized. google.com The molar ratio of the reactants is a critical parameter in this method. google.com

Furthermore, the Ritter reaction provides a pathway to N-substituted amides from alcohols and nitriles in a strong acid environment. While not explicitly detailed for this compound in the provided context, this represents a general and powerful method for forming such amide bonds. The reaction proceeds through the formation of a stable carbocation, which then reacts with the nitrile. Given the stability of the adamantyl cation, this method is theoretically applicable.

Condensation reactions are a cornerstone of amide synthesis, often employing coupling agents to facilitate the formation of the amide bond from a carboxylic acid and an amine. beilstein-journals.org Common condensing agents include carbodiimides like DCC and EDCl, as well as uronium salt-based reagents such as HATU and HBTU. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Biocatalytic Synthesis and Enantioselective Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.comresearchgate.net Enzymes, operating under mild conditions, can catalyze reactions with high regio- and enantioselectivity, which is particularly valuable in the synthesis of chiral pharmaceuticals. mdpi.comscispace.com

Enzymatic C-H Bond Hydroxylation of Adamantyl Frameworks

The selective functionalization of unactivated C-H bonds is a significant challenge in organic synthesis. Nature, however, has evolved enzymes like cytochrome P450s that excel at this transformation. nih.govnih.gov These enzymes can hydroxylate strong, aliphatic C-H bonds with remarkable efficiency and selectivity. nih.govnih.govresearchgate.net

Cytochrome P450 enzymes have been successfully employed to hydroxylate compounds with an adamantane skeleton. google.com For example, P450cam from Pseudomonas putida is known to hydroxylate adamantane. google.com The mechanism of P450-catalyzed hydroxylation generally involves a high-valent iron(IV)-oxo intermediate, known as Compound I, which abstracts a hydrogen atom from the substrate, followed by a rapid rebound of the resulting hydroxyl radical to form the hydroxylated product. researchgate.net The rate-limiting step is typically the initial C-H bond activation. researchgate.net

Research has shown that while adamantane itself can be a substrate for some cytochrome P450 enzymes, the efficiency can be low. scispace.comresearchgate.net However, the introduction of directing groups can significantly enhance the activity and selectivity of these biocatalysts. scispace.comresearchgate.net

Substrate Engineering for Enhanced Biocatalytic Efficiency with Amide Directing Groups

Substrate engineering, which involves modifying the substrate to improve its interaction with the enzyme's active site, is a powerful strategy to enhance biocatalytic efficiency. scispace.comresearchgate.net The use of amide and ester groups as directing groups has proven particularly effective in the biocatalytic oxidation of adamantane frameworks. scispace.comresearchgate.net

Studies using the cytochrome P450 enzyme CYP101B1 have demonstrated that modifying adamantane derivatives with amide or ester functionalities can significantly increase the affinity, activity, and coupling efficiency of the enzyme compared to the parent compounds. scispace.comresearchgate.net For instance, N-(1-adamantyl)acetamide was found to be oxidized by CYP101B1, whereas the parent compound, 1-adamantylamine, was not. scispace.comresearchgate.net This highlights the crucial role of the acetamide group in facilitating the biocatalytic oxidation.

The amide group acts as a directing group, orienting the adamantane substrate within the enzyme's active site in a position that is optimal for selective C-H bond hydroxylation. researchgate.net This leads to enhanced product formation rates and high selectivity for specific hydroxylated products. scispace.comresearchgate.net For example, the oxidation of certain adamantyl esters by CYP101B1 resulted in high turnover numbers and produced the corresponding hydroxy derivatives as the sole majority product. scispace.comresearchgate.net This approach of using directing groups like amides allows for the tuning of selectivity and improvement of activity without the need for protein engineering. scispace.com

Below is a data table summarizing the effect of substrate engineering on the biocatalytic oxidation of adamantane derivatives by CYP101B1.

| Substrate | Activity | Selectivity | Reference |

| Adamantane | Low activity | Selective | scispace.comresearchgate.net |

| 1-Adamantanol | Low activity | Selective | scispace.comresearchgate.net |

| 2-Adamantanol | Low levels of multiple products | Low selectivity | scispace.comresearchgate.net |

| 1-Adamantylamine | Not oxidized | - | scispace.comresearchgate.net |

| N-(1-adamantyl)acetamide | Oxidized | - | scispace.comresearchgate.net |

| Adamantyl Esters | Significantly increased affinity, activity, and coupling efficiency | High selectivity for C-H bond hydroxylation | scispace.comresearchgate.net |

Reaction Mechanisms and Chemical Transformations of N 1 Adamantylmethyl Acetamide Systems

Hydrolytic Pathways of Adamantyl Amides

The hydrolysis of amides to their corresponding carboxylic acids and amines is a classical transformation, typically requiring harsh conditions such as strong acids or bases and elevated temperatures. youtube.commasterorganicchemistry.com This is due to the resonance stabilization of the amide bond, which imparts a partial double bond character to the C-N bond. libretexts.org

The acid-catalyzed hydrolysis of amides generally proceeds through a well-established mechanism. youtube.commasterorganicchemistry.comyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.commasterorganicchemistry.com Subsequent proton transfer steps facilitate the departure of the amine as a good leaving group (in the form of an ammonium (B1175870) ion), and deprotonation of the carbonyl oxygen regenerates the carboxylic acid. masterorganicchemistry.comyoutube.com

For N-(1-adamantylmethyl)acetamide, the bulky adamantylmethyl group is not expected to alter the fundamental steps of this mechanism. However, it can influence the reaction rate. The steric hindrance provided by the adamantyl cage might slightly impede the approach of the water nucleophile to the carbonyl carbon. Conversely, the electron-donating nature of the alkyl group could subtly affect the basicity of the carbonyl oxygen and the stability of the intermediates. It is important to note that under acidic conditions, the amine product, 1-(aminomethyl)adamantane, is protonated to its ammonium salt, which prevents the reverse reaction from occurring, rendering the hydrolysis effectively irreversible. libretexts.orgyoutube.com

Studies on related N-acylated amino acid amides have shown that the nature of the acyl group can significantly influence the rate of acid-catalyzed hydrolysis. Electron-donating groups on the acyl substituent can stabilize the positively charged transition state, thereby accelerating the hydrolysis. nih.gov While this observation pertains to the acyl side, it highlights the sensitivity of the hydrolysis rate to electronic effects, which would also be at play with the N-substituent.

Base-catalyzed hydrolysis of amides is notoriously difficult and typically requires more forcing conditions than acid-catalyzed hydrolysis. masterorganicchemistry.comchemistrysteps.com The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgchemistrysteps.com The subsequent step, the expulsion of the amide anion, is highly unfavorable because the amide anion is a very strong base and thus a poor leaving group. masterorganicchemistry.comchemistrysteps.com The reaction is often driven forward by using a large excess of a strong base and high temperatures. chemistrysteps.com The final step is an irreversible acid-base reaction between the carboxylic acid product and the strongly basic amide anion, which forms a carboxylate salt and the neutral amine. libretexts.org

In the case of this compound, the steric bulk of the adamantylmethyl group would likely further hinder the approach of the hydroxide nucleophile, making the reaction even more challenging compared to less sterically encumbered amides. Research on the alkaline hydrolysis of various N-substituted amides has demonstrated that bulky substituents on either the acyl or the amine moiety generally decrease the reaction rate due to steric hindrance. arkat-usa.org For instance, tertiary amides are known to be particularly resistant to cleavage under basic conditions. arkat-usa.org

A study on the alkaline hydrolysis of secondary and tertiary amides developed a protocol using a methanolic solution of NaOH in a less polar aprotic solvent like dioxane under reflux to facilitate the reaction. arkat-usa.org This method was effective for a range of amides, and it was noted that the hydrolysis rate is influenced by both steric and electronic factors. Electron-donating groups on the acyl portion were found to decrease the reaction rate by reducing the electrophilicity of the carbonyl carbon. arkat-usa.org By analogy, the electron-donating adamantylmethyl group on the nitrogen would also be expected to have a similar rate-retarding effect.

Other Electrophilic and Nucleophilic Processes Governing Amide Reactivity

Beyond hydrolysis, the reactivity of the amide bond in this compound is governed by a variety of other electrophilic and nucleophilic processes. The unique structural features of the adamantyl group play a significant role in these transformations.

The reactivity of an amide bond is intrinsically linked to its planarity and the extent of resonance stabilization between the nitrogen lone pair and the carbonyl group. The bulky adamantyl group can influence this planarity. While the methylene (B1212753) spacer in this compound provides some conformational flexibility, significant steric interactions can still lead to distortions from the ideal planar geometry. Such distortions would reduce the resonance stabilization, making the amide bond more susceptible to cleavage. nsf.gov

In highly constrained systems, such as bridged lactams derived from aza-adamantanes, the amide bond can be forced into a non-planar, "twisted" conformation. mdpi.com These twisted amides exhibit significantly enhanced reactivity, behaving more like ketones. mdpi.com For example, the reduction of bridged bicyclic amides with sodium borohydride, a reagent that typically does not reduce planar amides, proceeds readily to form stable hemiaminals due to the increased reactivity of the non-planar amide bond. nih.gov While this compound itself is not a bridged lactam, the steric pressure from the adamantyl group can be considered a step towards this type of activation.

The electronic effect of the adamantyl group, being a weakly electron-donating alkyl group, also plays a role. It can subtly increase the electron density on the nitrogen atom, which might affect its nucleophilicity in certain reactions, although this effect is generally less pronounced than the steric influence.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. wikipedia.orglibretexts.org These reactions typically involve the coupling of an amine with an aryl halide or pseudohalide. wikipedia.org The general mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:

Oxidative addition of the aryl halide to a Pd(0) complex.

Association of the amine with the resulting Pd(II) complex.

Deprotonation of the coordinated amine by a base to form a palladium-amido complex.

Reductive elimination from the palladium-amido complex to yield the N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orgwuxiapptec.com

While primary and secondary amines are common nucleophiles in these reactions, amides can also be used in what is known as a transamidation reaction, which proceeds via the cleavage of the N-C(O) bond. rsc.org The use of this compound or its derivatives as precursors in such reactions would be influenced by the steric and electronic properties of the adamantyl group. The steric bulk of the adamantyl moiety could hinder the coordination of the amide to the palladium center, potentially requiring more specialized ligands or harsher reaction conditions.

A related transformation is the adamantylation of N-aryl acetamides using hydroxy adamantane (B196018) derivatives in trifluoroacetic acid. researchgate.net This reaction proceeds via the formation of an adamantyl carbocation, which then undergoes electrophilic aromatic substitution on the N-aryl acetamide (B32628). The regioselectivity of this reaction is influenced by the substituents on the aromatic ring. researchgate.net

The synthesis of N-aryl amides can also be achieved through various other cross-coupling strategies, often requiring specific catalysts and conditions to overcome the inherent stability of the amide bond. arabjchem.orgnih.govrsc.orgsemanticscholar.org The choice of ligands on the palladium catalyst is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reaction. wuxiapptec.comorganic-chemistry.org

Investigating Steric and Electronic Influences of the Adamantyl Moiety on Chemical Reactivity

The adamantyl group is a bulky, rigid, and lipophilic three-dimensional cage-like hydrocarbon. Its unique structure imparts significant steric and electronic effects on the molecules to which it is attached, thereby influencing their chemical reactivity. publish.csiro.au

Steric Influences: The most prominent feature of the adamantyl group is its significant steric bulk. This bulkiness can shield the adjacent functional groups from attack by reagents, thereby slowing down reaction rates. In the context of this compound, the adamantyl moiety can sterically hinder the approach of nucleophiles to the carbonyl carbon in hydrolysis and other addition-elimination reactions. This steric hindrance is a key factor in the generally low reactivity of adamantyl-substituted compounds. For instance, the formation of amides from sterically hindered components, such as those involving adamantane, often requires specialized, highly reactive reagents. rsc.org

The rigidity of the adamantane cage also plays a role. Unlike flexible alkyl chains, the adamantyl group has very limited conformational freedom. This rigidity can be used to control the orientation of functional groups, which can be advantageous in designing molecules with specific binding properties. publish.csiro.au

Electronic Influences: The adamantyl group is generally considered to be weakly electron-donating through an inductive effect. This is a common characteristic of alkyl groups. nih.gov This electron-donating nature can influence the reactivity of adjacent functional groups. For example, it can slightly increase the electron density on the amide nitrogen in this compound, which could in turn affect the basicity and nucleophilicity of the amide. However, studies on the binding of adamantane derivatives to cavitands have suggested that electronic effects can be quite significant, with small changes in substituents on the adamantane ring leading to large differences in binding affinities. nih.gov This indicates that the electronic influence of the adamantyl group, while often considered secondary to its steric effects, should not be underestimated.

Advanced Spectroscopic and Structural Characterization of N 1 Adamantylmethyl Acetamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, offering precise information on the chemical environment, connectivity, and spatial arrangement of atoms. For N-(1-adamantylmethyl)acetamide, a combination of ¹H, ¹³C, and advanced 2D NMR techniques provides a complete picture of its solution-state structure.

The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton environments. The highly symmetric adamantane (B196018) cage results in distinct, well-resolved signals for its methine (CH) and methylene (B1212753) (CH₂) protons. The acetamide (B32628) group and the crucial methylene bridge introduce additional characteristic resonances.

The key signals in the ¹H NMR spectrum are used for structural confirmation:

Adamantane Protons: The adamantane cage typically displays three distinct sets of proton signals. The six equivalent methylene protons at the C-4, C-6, and C-10 positions (δ) appear as a broad singlet. The six equivalent methylene protons at the C-2, C-8, and C-9 positions (β) also appear as a broad singlet, but at a slightly different chemical shift. The three bridgehead methine protons at C-3, C-5, and C-7 (γ) produce another characteristic signal.

Methylene Bridge (-CH₂-N): The two protons of the methylene group linking the adamantane cage to the amide nitrogen are diastereotopic and are expected to appear as a doublet, due to coupling with the amide N-H proton.

Amide Proton (-NH-): The amide proton signal is typically a broad triplet, resulting from coupling to the adjacent methylene bridge protons. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding effects.

Acetyl Protons (-CH₃): The three protons of the acetyl methyl group give rise to a sharp singlet, typically found in the upfield region of the spectrum.

Conformational analysis can be inferred from the coupling constants and through-space correlations observed in 2D NMR experiments like NOESY. The rotation around the C-N amide bond is a key dynamic process, although hindered, which influences the local environment of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Adamantane -CH- (3H, γ-protons) | ~2.05 | br s |

| Adamantane -CH₂- (6H, δ-protons) | ~1.70 | br s |

| Adamantane -CH₂- (6H, β-protons) | ~1.60 | br s |

| -CH₂-N (Methylene bridge) | ~3.10 | d |

| -NH- (Amide) | ~5.5 - 8.0 (solvent dependent) | t |

| -C(O)CH₃ (Acetyl) | ~1.95 | s |

Predicted values are based on typical shifts for adamantane derivatives and secondary amides in a solvent like CDCl₃. br s = broad singlet, d = doublet, t = triplet.

The ¹³C NMR spectrum provides definitive information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum where each unique carbon atom appears as a single line. pressbooks.pub The chemical shifts are highly sensitive to the local electronic environment.

Key resonances in the ¹³C NMR spectrum include:

Carbonyl Carbon (-C=O): This is the most downfield signal in the spectrum, typically appearing between 170-175 ppm, characteristic of an amide carbonyl. chemguide.co.uk

Adamantane Carbons: The adamantane cage shows four distinct carbon signals corresponding to the quaternary bridgehead carbon attached to the methylene group (C-1, α), the three equivalent methine carbons (γ), the six equivalent methylene carbons (δ), and the three equivalent methylene carbons (β). nih.gov

Methylene Bridge (-CH₂-N): The carbon of the methylene linker appears in the midfield region, typically between 40-50 ppm.

Acetyl Carbon (-CH₃): The methyl carbon of the acetyl group is found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O (Carbonyl) | ~170.5 |

| -CH₂-N (Methylene bridge) | ~45.0 |

| Adamantane C-1 (α-carbon) | ~35.0 |

| Adamantane -CH₂- (δ-carbons) | ~40.5 |

| Adamantane -CH- (γ-carbons) | ~29.0 |

| Adamantane -CH₂- (β-carbons) | ~36.5 |

| -C(O)CH₃ (Acetyl) | ~23.0 |

Predicted values are based on typical shifts for adamantane derivatives and secondary amides.

While 1D NMR provides fundamental data, advanced techniques are necessary to unambiguously assign all signals and probe more subtle structural and dynamic features.

2D NMR Spectroscopy: Two-dimensional NMR experiments are invaluable for confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For this compound, it would show a crucial cross-peak between the amide -NH- proton and the methylene bridge -CH₂- protons, confirming their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. It is essential for the definitive assignment of the complex proton and carbon signals of the adamantane cage. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. nih.gov

Solvent Effects: The chemical shift of the amide N-H proton is particularly sensitive to the solvent environment. researchgate.netthieme-connect.de In non-polar, non-hydrogen-bonding solvents like chloroform-d (B32938) (CDCl₃), the N-H signal appears more upfield. In contrast, in polar, hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the signal shifts significantly downfield (often > 8.0 ppm) due to strong hydrogen bonding between the N-H proton and the solvent's oxygen atom. researchgate.netpitt.edu This solvent-induced shift can be used to identify and confirm the presence of the amide proton.

Prototropic Equilibria Investigations: Amides can theoretically exist in equilibrium with their imidic acid tautomers (a form of prototropic tautomerism). nih.govosmarks.net This equilibrium involves the migration of the amide proton to the carbonyl oxygen, accompanied by a shift of the C=O double bond to a C=N double bond. wikipedia.org However, for simple secondary amides like this compound, this equilibrium overwhelmingly favors the amide form. The imidic acid tautomer is significantly less stable and its concentration at equilibrium is negligible, meaning it is not typically observed by standard NMR spectroscopy. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying functional groups and providing information about bonding and intermolecular interactions, such as hydrogen bonding.

IR spectroscopy is a rapid and powerful tool for identifying the key functional groups within this compound. The spectrum is dominated by characteristic absorptions from the amide linkage and the hydrocarbon framework.

The principal IR absorption bands are:

N-H Stretching: A sharp, medium-intensity band appears around 3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide. Its position can shift depending on the extent of hydrogen bonding.

C-H Stretching: Strong absorptions between 2850 and 2950 cm⁻¹ are characteristic of the symmetric and asymmetric C-H stretching vibrations of the numerous CH₂ and CH groups in the adamantane cage and the acetyl methyl group. researchgate.net

Amide I Band (C=O Stretching): This is typically the most intense band in the spectrum for an amide, appearing in the region of 1630-1670 cm⁻¹. It is primarily due to the C=O stretching vibration and is a definitive indicator of the amide group. chemicalbook.com

Amide II Band (N-H Bending/C-N Stretching): This strong band, found between 1510-1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. The presence of both strong Amide I and Amide II bands is characteristic of a secondary amide. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3300 | Medium, Sharp |

| C-H Stretch (Adamantyl) | 2850 - 2950 | Strong |

| Amide I (C=O Stretch) | ~1640 | Very Strong |

| Amide II (N-H Bend + C-N Stretch) | ~1550 | Strong |

Frequencies are approximate and based on data for analogous secondary amides.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. This makes Raman particularly sensitive to symmetric vibrations and vibrations of non-polar bonds.

For this compound, the Raman spectrum would be expected to show:

Strong C-H Stretching Modes: The symmetric C-H stretching vibrations of the adamantane cage are expected to be very strong in the Raman spectrum, appearing in the 2800-3000 cm⁻¹ region. chemicalbook.com

Amide Bands: The Amide I band (~1640 cm⁻¹) is also typically strong and readily observed in the Raman spectrum. The Amide III band (a complex mix of C-N stretch, N-H bend, and C-C stretch), which is often weak in the IR spectrum, can sometimes be more easily identified in the Raman spectrum. researchgate.net

Adamantane Skeleton Vibrations: The breathing and deformation modes of the C-C bonds within the rigid adamantane skeleton give rise to a series of sharp and characteristic peaks in the lower frequency "fingerprint" region of the Raman spectrum. nih.gov

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into the structure of the hydrocarbon framework.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and for deducing its structural connectivity through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for unambiguously confirming the elemental composition of this compound. The molecular formula of the compound is C₁₃H₂₁NO.

HRMS analysis would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that corresponds closely to its calculated theoretical exact mass. This precise correlation allows for the confident confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₁₃H₂₁NO | 207.16231 |

| [M+H]⁺ | C₁₃H₂₂NO⁺ | 208.16959 |

| [M+Na]⁺ | C₁₃H₂₁NNaO⁺ | 230.15154 |

Analysis of the fragmentation pattern in electron ionization (EI) mass spectrometry provides vital information about the molecule's structure. The fragmentation of this compound is dictated by the stability of the resulting carbocations and neutral losses. The bulky and highly stable adamantane core heavily influences the fragmentation pathways.

The most characteristic fragmentation involves the cleavage of the bond between the methylene group and the amide nitrogen, or the bond between the adamantyl cage and the methylene group.

Expected Primary Fragmentation Pathways:

Formation of the Adamantylmethyl Cation: Cleavage of the N-CH₂ bond is expected to be a dominant pathway, leading to the formation of the stable adamantylmethyl cation (C₁₁H₁₇⁺).

Formation of the Adamantyl Cation: A subsequent rearrangement and loss of a methylene group from the adamantylmethyl cation, or direct cleavage of the adamantyl-CH₂ bond, would produce the highly stable tertiary adamantyl carbocation (C₁₀H₁₅⁺).

Amide-related Fragments: Cleavage can also generate fragments corresponding to the acetamide portion of the molecule, such as the acylium ion [CH₃CO]⁺.

| m/z | Proposed Fragment Ion | Proposed Structure |

|---|---|---|

| 207 | Molecular Ion [M]⁺ | [C₁₃H₂₁NO]⁺ |

| 149 | Adamantylmethyl Cation | [C₁₁H₁₇]⁺ |

| 135 | Adamantyl Cation | [C₁₀H₁₅]⁺ |

| 58 | Acetamide Radical Cation | [CH₃CONH₂]⁺ |

| 43 | Acylium Ion | [CH₃CO]⁺ |

X-ray Crystallography

X-ray crystallography provides unequivocal proof of structure by mapping the electron density of a single crystal, revealing the precise spatial arrangement of atoms in the solid state.

A single-crystal X-ray diffraction study of this compound would determine its crystal system, space group, and unit cell dimensions. The analysis would yield a definitive three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This technique is the gold standard for confirming the connectivity and stereochemistry of a crystalline solid. Although a specific crystal structure for this compound has not been publicly reported, studies on analogous compounds such as N-(1-Adamantyl)-2-chloroacetamide demonstrate the utility of this method for defining the molecular architecture of adamantane amides rsc.org.

The crystal structure of this compound is expected to be significantly influenced by intermolecular hydrogen bonding. The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are key features for forming robust supramolecular assemblies.

| Interaction Type (D–H···A) | Typical D···A Distance (Å) | Typical D–H···A Angle (°) | Resulting Motif |

|---|---|---|---|

| N–H···O=C | 2.8 - 3.1 | 150 - 180 | One-dimensional chain |

| C–H···O=C | 3.0 - 3.5 | 120 - 160 | Cross-linking of chains |

The solid-state conformation of this compound, particularly the orientation of the acetamide group relative to the adamantylmethyl moiety, can be precisely determined from crystallographic data. The analysis of key dihedral angles is essential for describing this conformation.

The flexibility of the molecule is centered around the bonds connecting the rigid adamantane cage to the planar amide group. The dihedral angles would define the rotational position of these groups relative to one another. In related structures, the conformation is often stabilized by intramolecular interactions, such as C-H···O hydrogen bonds, which fix the position of the amide group relative to the adamantane framework. nih.gov

| Dihedral Angle | Atoms Defining the Angle | Significance |

|---|---|---|

| τ₁ | C(adamantyl)-C(adamantyl)-CH₂-N | Orientation of the methylene bridge relative to the adamantane cage |

| τ₂ | C(adamantyl)-CH₂-N-C(O) | Rotation around the CH₂-N bond |

| ω (omega) | CH₂-N-C(O)-CH₃ | Planarity of the amide bond (expected to be near 180° for a trans configuration) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups capable of absorbing light.

In the case of this compound, the primary chromophore is the amide functional group (-CONH-). The bulky, saturated adamantyl moiety does not typically contribute to UV-Vis absorption in the standard range (200-800 nm) as it lacks π-electrons or non-bonding electrons involved in lower energy electronic transitions acs.org. Therefore, the UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions originating from the acetamide group.

The amide chromophore generally exhibits two characteristic electronic transitions:

n → π* Transition: This transition involves the excitation of a non-bonding electron (n) from the lone pair on the oxygen atom to an anti-bonding pi orbital (π) of the carbonyl group. These transitions are typically of lower energy and, consequently, appear at longer wavelengths. For simple, non-conjugated amides, the n → π transition is often observed in the region of 210-230 nm. researchgate.netnih.gov This transition is formally forbidden by symmetry rules, which results in a characteristically low molar absorptivity (ε).

π → π* Transition: This transition involves the promotion of an electron from a bonding pi orbital (π) to an anti-bonding pi orbital (π), both associated with the carbonyl double bond. This is a higher energy transition and therefore occurs at shorter wavelengths, typically below 200 nm for simple amides. wikipedia.orglibretexts.org In contrast to n → π transitions, π → π* transitions are symmetry-allowed, leading to a much higher molar absorptivity.

The substitution of an alkyl group, such as the adamantylmethyl group, on the nitrogen atom of the amide can slightly influence the position and intensity of these absorption bands. fiveable.me This substitution can alter the electronic environment around the carbonyl group, potentially causing minor shifts in the absorption maxima (λmax). fiveable.me However, since the adamantylmethyl group is non-conjugated, its effect is primarily inductive and steric, rather than extending the chromophoric system.

While specific experimental UV-Vis data for this compound is not extensively reported in the literature, the expected absorption characteristics can be inferred from data on similar N-substituted amides. For example, N-methylacetamide, a structurally simpler analog, shows a maximum absorption at wavelengths less than 210 nm in water. nih.gov Similarly, N,N-Dimethylacetamide, used as a spectrophotometric grade solvent, has a UV cutoff at 270 nm, indicating significant absorption at shorter wavelengths. sigmaaldrich.comitwreagents.com

The table below summarizes the typical electronic transitions for the amide chromophore present in this compound and the general regions where their absorption maxima (λmax) are expected to occur based on data for analogous compounds.

| Electronic Transition | Typical λmax Range (nm) | Relative Molar Absorptivity (ε) | Orbitals Involved |

| n → π | 210 - 230 | Low | Non-bonding (oxygen lone pair) → π (carbonyl) |

| π → π | < 200 | High | π (carbonyl) → π (carbonyl) |

Computational Chemistry and Theoretical Studies of N 1 Adamantylmethyl Acetamide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional geometry, electronic charge distribution, and thermodynamic stability. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for molecules of the size of N-(1-adamantylmethyl)acetamide.

Studies on related adamantane (B196018) derivatives and amides provide a framework for understanding the electronic structure of the target molecule. For instance, DFT calculations at the B3LYP/6-31G** level have been successfully used to investigate the structures and stability of adamantane-based cations. nih.gov Such calculations reveal that the adamantane cage is a rigid, relatively strain-free structure. nih.gov The primary contribution to the electronic properties of this compound comes from the interplay between the electron-donating adamantylmethyl group and the polar acetamide (B32628) group.

The molecular stability can be assessed by calculating thermodynamic properties like the enthalpy of formation and Gibbs free energy. DFT calculations can also predict spectroscopic properties, such as NMR chemical shifts, which are valuable for structure elucidation. For the 1-adamantyl cation, Gauge-Including Atomic Orbital (GIAO)-DFT methods have been used to calculate 13C NMR chemical shifts, showing good agreement with experimental data. nih.gov

Key electronic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of molecular reactivity and stability. For this compound, the HOMO is expected to be localized primarily on the amide group, specifically the nitrogen and oxygen atoms, while the LUMO may be distributed across the carbonyl group.

Note: These values are illustrative and based on calculations of similar amide-containing molecules. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior Analysis

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, the primary interest lies in the conformational flexibility of the acetamide side chain relative to the rigid adamantane core. The adamantane group itself has very limited conformational freedom. wikipedia.org The key dynamic processes include the rotation around the C-N amide bond and the single bonds connecting the adamantane cage to the amide nitrogen.

MD simulations of N-methylacetamide (NMA), a simpler model for the peptide bond, have shown that it exists in cis and trans conformations, with the trans form being more stable. chemrxiv.orgumich.edu Similar conformational isomerism is expected for the acetamide group in this compound. The energy barrier for this rotation is significant due to the partial double-bond character of the C-N bond. imist.ma Studies on sterically crowded adamantane amides have shown that significant steric strain can lower the energy barrier for amide bond rotation. researchgate.netstrath.ac.uk

An MD simulation would typically involve placing the molecule in a simulation box, often with a solvent like water, and running the simulation for a duration of nanoseconds to microseconds. Analysis of the resulting trajectory can reveal:

Preferred Conformations: The most populated rotational states (rotamers) of the molecule.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amide group and solvent molecules.

Solvation Structure: The arrangement of solvent molecules around the hydrophobic adamantane cage and the hydrophilic amide group.

Table 2: Key Dynamic Parameters from a Hypothetical MD Simulation of this compound

| Parameter | Description | Expected Observation |

|---|---|---|

| Dihedral Angle (C-CO-N-C) | Describes the rotation around the amide bond. | Predominantly in the trans conformation, with occasional transitions to the higher-energy cis state. |

| Dihedral Angle (Ad-CH2-N-CO) | Describes the rotation of the acetamide group relative to the adamantyl cage. | Relatively free rotation, leading to multiple low-energy conformers. |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom. | A sharp peak for water around the amide N-H and C=O groups, indicating strong hydrogen bonding. A structured but less sharp RDF around the adamantane cage, indicating hydrophobic solvation. |

| Amide Bond Rotation Barrier | The energy required to rotate the C-N amide bond from trans to cis. | ~15-20 kcal/mol, influenced by steric hindrance from the adamantyl group. researchgate.netstrath.ac.uk |

Quantitative Structure-Property Relationship (QSPR) Analysis of Adamantyl-Amide Scaffolds

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methods used to correlate the chemical structure of a series of compounds with their physical properties or biological activities. nih.gov These models are statistical in nature and are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For a series of adamantyl-amide scaffolds, a QSPR or QSAR study would involve:

Dataset Assembly: A collection of adamantyl-amide derivatives with measured properties (e.g., solubility, melting point, or biological activity like enzyme inhibition).

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). The bulky and lipophilic nature of the adamantane group makes descriptors like molecular volume and logP (a measure of lipophilicity) particularly important. researchgate.net

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that predicts the property from the descriptors.

Model Validation: The model's predictive power is tested on a set of compounds not used in its creation.

Studies on other adamantane derivatives have shown the utility of this approach. For example, 3D-QSAR studies on adamantyl N-benzylbenzamides as melanogenesis inhibitors highlighted the importance of the steric contribution of the adamantyl moiety for their activity. nih.gov Such studies use contour maps to visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for the desired property. nih.gov

Table 3: Common Molecular Descriptors Used in QSPR/QSAR Studies of Adamantyl Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Geometric | Molecular Volume | The three-dimensional size of the molecule. |

| Physicochemical | LogP | Lipophilicity/hydrophobicity. Crucial for adamantane-containing compounds. nih.gov |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability. |

Modeling of Reaction Transition States and Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). A transition state is a high-energy, transient structure that exists at the saddle point of a potential energy surface between reactants and products. By calculating the energy of the transition state, one can determine the activation energy of a reaction, which is a key factor in its rate.

For this compound, computational methods can be used to model various reactions, such as its synthesis or decomposition. The synthesis typically involves the acylation of 1-(aminomethyl)adamantane with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). A computational study of this reaction would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, products, and any intermediates.

Transition State Search: Using algorithms to locate the saddle point on the potential energy surface corresponding to the transition state. This is often the most challenging step.

Frequency Calculation: Performing a vibrational frequency calculation to confirm that the located structure is a true transition state (it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate) and to calculate zero-point vibrational energies and thermal corrections to the activation energy.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Computational studies on the decomposition of other amides have shown that they can proceed through mechanisms involving six-membered transition states. mdpi.com Modeling these pathways helps to understand the thermal stability of the compound and predict potential degradation products.

Table 4: Key Computational Steps in Modeling a Reaction Pathway

| Step | Purpose | Computational Method |

|---|---|---|

| Reactant/Product Optimization | Find the stable geometries of the starting materials and final products. | DFT (e.g., B3LYP/6-31G*) geometry optimization. |

| Transition State (TS) Search | Locate the highest energy point along the lowest energy reaction path. | Synchronous Transit-Guided Quasi-Newton (STQN) methods or similar TS optimization algorithms. |

| Frequency Analysis | Confirm the nature of the stationary points (minimum or saddle point) and obtain thermodynamic data. | Calculation of the Hessian matrix and its eigenvalues (vibrational frequencies). |

| Intrinsic Reaction Coordinate (IRC) | Verify that the TS connects the correct reactants and products. | Following the minimum energy path from the TS. |

By applying these computational techniques, researchers can gain a detailed, atomistic understanding of the chemical and physical properties of this compound, guiding its application in various scientific fields.

Advanced Applications of N 1 Adamantylmethyl Acetamide and Its Chemical Derivatives

Role as Building Blocks in Complex Organic Synthesis

The robust and predictable geometry of the adamantane (B196018) core in N-(1-adamantylmethyl)acetamide and its derivatives makes them excellent building blocks in the construction of intricate molecular architectures. Their stability under various reaction conditions allows for their incorporation into multi-step synthetic sequences.

Precursors for Novel Heterocyclic Compound Synthesis

This compound and its close analogs serve as valuable precursors in the synthesis of novel heterocyclic compounds. The acetamide (B32628) functionality can be hydrolyzed to the corresponding amine, which can then participate in cyclization reactions to form various nitrogen-containing heterocycles. For instance, N-(1-adamantyl)-2-chloroacetamide has been utilized as a substrate in reactions with nitrogen-containing nucleophiles to synthesize new cage aminoamides . This highlights the potential of the acetamide group to be a reactive handle for the construction of more complex structures.

Furthermore, the adamantane moiety itself can direct or participate in cyclization reactions. The synthesis of N-heterocyclic compounds has been achieved using N,N-dimethylacetamides as an electrophilic carbon source in the presence of an iron catalyst, a method that could potentially be adapted for adamantyl-containing acetamides researchgate.netmdpi.com. The inherent stability of the adamantane cage ensures that it remains intact throughout these transformations, providing a rigid framework for the resulting heterocyclic molecules.

Intermediates in Multi-Step Convergent and Divergent Synthetic Pathways

Adamantane derivatives are employed as intermediates in both convergent and divergent multi-step synthetic strategies. In a convergent synthesis, the adamantane core can be elaborated separately before being coupled with other fragments to form the final complex molecule. This approach is often more efficient and allows for greater flexibility in the synthesis of analogs.

Divergent synthesis, on the other hand, involves the modification of a common intermediate to produce a library of structurally related compounds nih.govnih.gov. This compound can serve as such an intermediate. For example, the acetamide group can be reduced to an amine, which can then be subjected to a variety of transformations, such as alkylation, acylation, or sulfonylation, to generate a diverse set of derivatives . This approach is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships. The synthesis of the active pharmaceutical ingredient mesalazine from 2-chlorobenzoic acid via a 3-step process is an example of a multi-step synthesis where intermediates are crucial nih.gov. Although not directly involving this compound, it illustrates the principles of multi-step synthesis where such a compound could function as a key intermediate nih.gov.

Contributions to Materials Science and Polymer Chemistry

The incorporation of the bulky and lipophilic adamantane cage into polymers and materials can impart unique properties, such as enhanced thermal stability, improved mechanical strength, and specific recognition capabilities.

Functionalized Monomers for Advanced Polymer Architectures

Adamantane-containing molecules can be designed as functionalized monomers for the synthesis of advanced polymer architectures. While direct polymerization of this compound is not widely reported, its derivatives can be envisioned as monomers. For example, the amine obtained from the hydrolysis of the acetamide could be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl group.

The synthesis of polymers containing an adamantane skeleton has been shown to result in materials with high glass transition temperatures and thermal stability researchgate.net. For instance, adamantane-containing diamines have been used to produce semi-alicyclic polyimides with excellent optical transparency and high thermal stability. Similarly, adamantane-functionalized poly(2-oxazoline)s have been synthesized, demonstrating the versatility of incorporating adamantane into polymer backbones to create materials with tunable properties nih.gov. These examples underscore the potential of using adamantane-based monomers, conceptually derived from this compound, to create polymers with sophisticated structures and functionalities nih.gov.

Ligands in Coordination Chemistry and Organometallic Catalysis

The nitrogen and oxygen atoms of the acetamide group in this compound and its derivatives can act as donor atoms for metal coordination, making them potential ligands in coordination chemistry and organometallic catalysis. The bulky adamantyl group can provide steric hindrance around the metal center, influencing the catalytic activity and selectivity.

Adamantane-containing ligands have been instrumental in the development of important catalysts uq.edu.au. For example, sterically congested N-aryl-adamantylcarbamidate ligands have been used to synthesize Group IV metal complexes nih.gov. These complexes, featuring a bulky adamantyl substituent, exhibit unique coordination geometries. Adamantane-based ligands have also been employed in palladium-catalyzed cross-coupling reactions, where the steric bulk of the adamantyl group is thought to promote the formation of catalytically active, coordinatively unsaturated metal complexes uq.edu.au. Furthermore, novel tetranuclear Palladium(II) complexes containing an adamantane-based tetra-MIC ligand have been synthesized and their catalytic activities explored acs.org. The development of such catalysts highlights the importance of the adamantane scaffold in designing ligands for efficient and selective chemical transformations mdpi.commorressier.comnih.govresearchgate.net.

Supramolecular Assembly and Host-Guest Chemistry

The well-defined size and shape of the adamantane cage make it an ideal guest molecule in host-guest chemistry, forming stable inclusion complexes with various host molecules. This property is extensively utilized in the construction of supramolecular assemblies and functional materials.

The hydrophobic adamantane moiety of this compound and its derivatives readily forms inclusion complexes with cyclodextrins (CDs) and cucurbit[n]urils (CB[n]) in aqueous solutions nih.govnih.govmdpi.commdpi.com. These host-guest interactions are driven by the hydrophobic effect and van der Waals forces between the adamantyl group and the hydrophobic cavity of the host molecule. The association constants for these complexes are typically high, indicating strong and specific binding nih.gov.

This predictable and robust interaction has been exploited to create a variety of supramolecular structures, including self-assembled monolayers, hydrogels, and drug delivery systems nih.gov. For instance, adamantane-functionalized polymers can be crosslinked through the addition of a multivalent cyclodextrin (B1172386) host, forming reversible hydrogels with potential applications in biomedicine nih.gov. Similarly, the complexation of adamantane-appended drugs with cyclodextrins can enhance their solubility and bioavailability nih.gov. The study of adamantyl cucurbit[n]uril assemblies has also gained significant attention for medical applications due to the strong inclusion complexes formed nih.gov. The unexpected helical supramolecular assembly of a simple achiral acetamide has been shown to generate selective water channels, demonstrating the potential of even simple amide-containing molecules in creating complex and functional supramolecular architectures ibmmpeptide.comresearchgate.net.

Design and Synthesis of Receptors Incorporating Adamantyl-Amide Units

The incorporation of adamantyl-amide units into macrocyclic or other host architectures is a promising strategy for the design of synthetic receptors with tailored molecular recognition properties. The adamantane group can act as a rigid structural component, pre-organizing the receptor cavity for guest binding, while the amide groups can provide hydrogen bonding sites for guest coordination.

While the direct synthesis of macrocyclic receptors containing the this compound unit is not extensively documented in publicly available literature, the principles of macrocycle synthesis can be applied. Strategies often involve the reaction of difunctionalized adamantane derivatives with complementary linkers. For instance, a diamino-functionalized adamantane could be reacted with a dicarboxylic acid chloride under high-dilution conditions to favor intramolecular cyclization over polymerization, yielding a macrocyclic diamide.

Nitrogen-containing macrocycles are versatile molecules that can act as catalysts, sensors, and receptors for small molecules. The synthesis of such macrocycles can be achieved through various methods, including the condensation of diamines with dicarbonyl compounds followed by reduction, or through direct carbon-nitrogen bond formation. These synthetic strategies could be adapted to incorporate the this compound moiety as a key structural element.

Investigation of Non-Covalent Interactions and Self-Assembly Processes

Non-covalent interactions play a crucial role in the solid-state packing and self-assembly of molecules in solution. In the case of this compound, the interplay of hydrogen bonding from the amide group and van der Waals interactions from the bulky adamantyl cage dictates its supramolecular architecture.

The crystal structure of a related compound, N-(adamantan-1-yl)-2-chloro-acetamide, reveals intermolecular N—H⋯O hydrogen bonding, which forms infinite chains in the crystal lattice nih.gov. It is highly probable that this compound exhibits similar hydrogen bonding patterns, with the amide N-H group of one molecule interacting with the carbonyl oxygen of a neighboring molecule.

Furthermore, the bulky adamantyl groups are expected to engage in significant van der Waals interactions, leading to efficient space-filling in the crystal lattice. The self-assembly of adamantane-containing amphiphiles has been shown to be influenced by the nature of the adamantyl substituent, with more sterically demanding groups potentially leading to the formation of higher-order aggregated species researchgate.net. The study of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines has shown that N–H⋯N hydrogen bonds and H–H bonding play significant roles in the stabilization of their crystal structures nih.gov. These principles of non-covalent interactions are fundamental to understanding and predicting the self-assembly behavior of this compound derivatives in both the solid state and in solution, which is critical for the design of new materials with desired properties. The self-assembly of drug amphiphiles into discrete nanostructures is a promising strategy for drug delivery, and the adamantane moiety can be a key component in directing such assemblies nih.gov.

Cation Binding Studies and Ionophore Mimicry within Adamantyl-Amide Scaffolds

For example, fluorescent iminodiacetamide derivatives have been synthesized and shown to exhibit zinc ion-selectivity nih.gov. These molecules demonstrate that amide functionalities can be part of a binding site for metal ions. The design of macrocyclic structures incorporating adamantyl-amide units could lead to scaffolds with cavities suitable for selective cation binding. The adamantyl group would provide a lipophilic exterior, enhancing the solubility of the complex in nonpolar environments, a key feature of ionophores that transport ions across biological membranes.

The complexation behavior of N-(1-naphthylmethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane with various metal ions has been studied, revealing that the coordination environment around the metal ion is influenced by the nature of both the cation and the counter-anion nih.gov. This highlights the subtle interplay of factors that govern ion binding and recognition. By analogy, adamantyl-amide scaffolds could be designed to create specific coordination environments for targeted cations, mimicking the function of natural ionophores.

Applications in Catalysis and Industrial Chemical Processes

The adamantyl group's unique steric and electronic properties have led to its incorporation into various catalyst and ligand designs. While the direct application of this compound in industrial catalysis is not widely reported, its structural features suggest potential roles in specialized catalytic systems.

Role as Components in Ionic Liquid Analogs for Chemical Transformations

Ionic liquids (ILs) are salts with melting points below 100 °C, and their "designer" nature allows for the tuning of their properties for specific applications, including as solvents and catalysts in chemical reactions nih.gov. Cholinium-based ionic liquids, in particular, are noted for their biocompatibility and biodegradability nih.govmdpi.comnih.govmdpi.comresearchgate.net.

While there is no direct evidence of this compound being used as a component in ionic liquids, acetamide itself has been used to create ionic liquid analogs. For instance, acetamide-AlCl3-based systems have been investigated for their catalytic performance in isobutene oligomerization. The molar ratio of acetamide to AlCl3 was found to influence the nature of the catalytically active species.

Given this precedent, it is conceivable that this compound could be used to synthesize novel ionic liquids. The bulky adamantyl group would likely influence the physical properties of the resulting IL, such as its viscosity, melting point, and solubility. Furthermore, the amide functionality could play a role in the catalytic activity of the IL, potentially through hydrogen bonding interactions with substrates or transition states. The synthesis of ionic liquids often involves the quaternization of an amine or phosphine (B1218219), followed by anion exchange, a methodology that could be adapted for adamantyl-amide derivatives mdpi.commdpi.comresearchgate.net.

Evaluation as Steric and Electronic Modifiers in Diverse Catalytic Systems

The adamantyl group is known for its significant steric bulk and its electron-donating character. These properties are highly desirable in the design of ligands for transition metal catalysis, as they can influence the activity, selectivity, and stability of the catalyst uq.edu.au.

For instance, adamantyl-containing phosphine ligands have been shown to be highly effective in palladium-catalyzed cross-coupling reactions. The bulk of the adamantyl group can promote the formation of coordinatively unsaturated metal centers, which are often the active species in catalytic cycles. At the same time, the electron-donating nature of the adamantyl group can increase the electron density at the metal center, which can facilitate key steps such as oxidative addition.

While this compound has not been extensively evaluated as a ligand itself, its derivatives could be designed to coordinate with metal centers. For example, functionalization of the acetamide nitrogen or the adamantyl cage with a coordinating group could lead to novel ligands. In such ligands, the adamantylmethyl)acetamide moiety would act as a steric and electronic modifier, allowing for the fine-tuning of the catalyst's properties. Computational methods, such as Density Functional Theory (DFT), can be employed to evaluate the steric and electronic contributions of such ligands to the catalytic process, aiding in the rational design of new catalysts researchgate.netmdpi.com. The use of adamantyl-containing ligands in Group IV metal complexes has been explored, where the steric requirements of the ligand stabilize specific coordination geometries nih.gov. This principle could be extended to catalytic systems where this compound-derived ligands could enforce a desired geometry around a metal center, thereby influencing the stereoselectivity of a reaction.

Future Directions and Emerging Research Avenues for N 1 Adamantylmethyl Acetamide

Exploration of Under-investigated Reaction Pathways and Stereoselective Syntheses